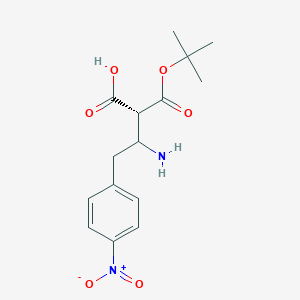![molecular formula C8H5NO7 B14001554 [(5-Nitrofuran-2-yl)methylidene]propanedioic acid CAS No. 89898-81-7](/img/structure/B14001554.png)
[(5-Nitrofuran-2-yl)methylidene]propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Nitro-2-furyl)methylidene]propanedioic acid is a chemical compound known for its unique structure and properties It contains a nitrofuran moiety, which is a common feature in many biologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Nitro-2-furyl)methylidene]propanedioic acid typically involves the condensation of 5-nitro-2-furfuraldehyde with malonic acid. The reaction is usually carried out in the presence of a base, such as pyridine or piperidine, under reflux conditions. The reaction mixture is then acidified to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar condensation reactions on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Nitro-2-furyl)methylidene]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the furan ring .
Wissenschaftliche Forschungsanwendungen
2-[(5-Nitro-2-furyl)methylidene]propanedioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research has explored its use as a potential drug candidate for treating infections.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(5-Nitro-2-furyl)methylidene]propanedioic acid involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Nitro-2-furoic acid
- 5-Nitro-2-furaldehyde
- 5-Nitro-2-furoyl chloride
- Nitrofurantoin
- Nitrofurazone
Uniqueness
2-[(5-Nitro-2-furyl)methylidene]propanedioic acid is unique due to its specific structure, which combines a nitrofuran moiety with a propanedioic acid group.
Eigenschaften
CAS-Nummer |
89898-81-7 |
|---|---|
Molekularformel |
C8H5NO7 |
Molekulargewicht |
227.13 g/mol |
IUPAC-Name |
2-[(5-nitrofuran-2-yl)methylidene]propanedioic acid |
InChI |
InChI=1S/C8H5NO7/c10-7(11)5(8(12)13)3-4-1-2-6(16-4)9(14)15/h1-3H,(H,10,11)(H,12,13) |
InChI-Schlüssel |
RHOXTLQEQOIWMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14001482.png)
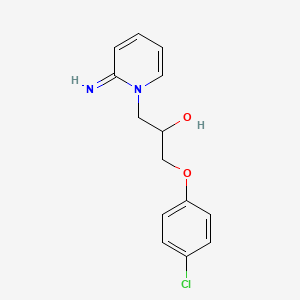
![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)

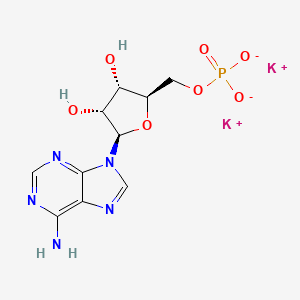
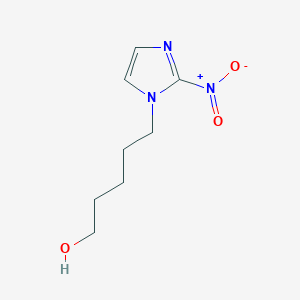
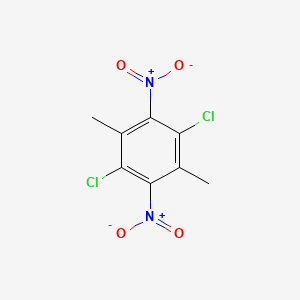
![2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone](/img/structure/B14001531.png)
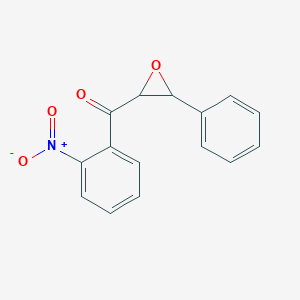
![Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate](/img/structure/B14001535.png)
![4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14001537.png)

